molecular formula C22H30F2 B114129 trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl CAS No. 155266-68-5

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl

Cat. No.: B114129
CAS No.: 155266-68-5
M. Wt: 332.5 g/mol
InChI Key: UMULWEQZNFZORL-UHFFFAOYSA-N
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Description

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl is a complex organic compound with the molecular formula C22H30F2. This compound is characterized by its unique structure, which includes a butenyl group attached to a bicyclohexyl system, and two fluorine atoms attached to a benzene ring. It is a white to off-white crystalline powder with a melting point of 41.0 to 45.0 °C and a boiling point of approximately 398.2 °C .

Preparation Methods

The synthesis of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the butenylcyclohexyl intermediate. This intermediate is then subjected to a series of reactions, including cyclization and fluorination, to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for various applications .

Chemical Reactions Analysis

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl stands out due to its unique structural features and reactivity. Similar compounds include:

    4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-4-fluorobenzene: This compound has only one fluorine atom on the benzene ring, which affects its reactivity and applications.

    4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]benzonitrile:

Overall, the unique combination of structural elements in this compound makes it a valuable compound for various scientific and industrial applications.

Biological Activity

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl, also known by its CAS number 155266-68-5, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C22H30F2
  • Molecular Weight : 332.48 g/mol
  • Purity : >98.0% (GC)
  • Physical Form : Crystalline powder
  • Melting Point : 43°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • Studies have shown that derivatives of bicyclohexyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
    • A recent study reported the effectiveness of certain bicyclohexyl derivatives against human melanoma and colon cancer cell lines, with IC50 values ranging from 0.10 to 1.66 μM.
  • Mechanism of Action :
    • The mechanism involves the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell survival. Inhibition leads to increased oxidative stress and subsequent cell death.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects :
    • Some studies suggest that bicyclohexyl compounds can modulate inflammatory pathways, potentially reducing inflammation in various disease models.
  • Neuroprotective Effects :
    • Preliminary research indicates that certain bicyclohexyl derivatives may protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention.

Table 1: Biological Activity Summary

Activity TypeEffect/ObservationReference
AnticancerInduces apoptosis in melanoma and colon cells
CytotoxicityIC50 values: 0.10 - 1.66 μM
Inhibition of TrxRIncreased oxidative stress leading to cell death
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveProtection against oxidative damage

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cytotoxicity :
    • A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (IC50 values) compared to control groups.
  • Mechanistic Study :
    • Another investigation focused on the mechanism of action revealed that the compound's ability to inhibit TrxR was linked to increased levels of reactive oxygen species (ROS) in treated cells.

Properties

IUPAC Name

4-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h2,13-19H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMULWEQZNFZORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634614
Record name 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155266-68-5
Record name 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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